(3R)-3-Amino-3-(naphthalen-1-YL)propan-1-OL
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Overview
Description
(3R)-3-Amino-3-(naphthalen-1-YL)propan-1-OL is a chiral compound featuring an amino group, a hydroxyl group, and a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(naphthalen-1-YL)propan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as naphthalene derivatives and amino alcohols.
Reaction Conditions: The key steps may include nucleophilic substitution, reduction, and chiral resolution to obtain the desired (3R) configuration.
Industrial Production: Industrial production methods may involve optimized reaction conditions, catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(naphthalen-1-YL)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, anhydrides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyl ketones, while substitution may produce naphthyl amides.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and chiral catalysts.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(naphthalen-1-YL)propan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-3-(naphthalen-1-YL)propan-1-OL: The enantiomer of the compound with different chiral properties.
Naphthylamines: Compounds with similar naphthalene structures but different functional groups.
Amino alcohols: Compounds with similar amino and hydroxyl groups but different aromatic rings.
Uniqueness
(3R)-3-Amino-3-(naphthalen-1-YL)propan-1-OL is unique due to its specific chiral configuration and the presence of both amino and hydroxyl groups, which contribute to its distinct chemical and biological properties.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Properties
Molecular Formula |
C13H15NO |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
(3R)-3-amino-3-naphthalen-1-ylpropan-1-ol |
InChI |
InChI=1S/C13H15NO/c14-13(8-9-15)12-7-3-5-10-4-1-2-6-11(10)12/h1-7,13,15H,8-9,14H2/t13-/m1/s1 |
InChI Key |
WMFVLYNMUQRXTB-CYBMUJFWSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2[C@@H](CCO)N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CCO)N |
Origin of Product |
United States |
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